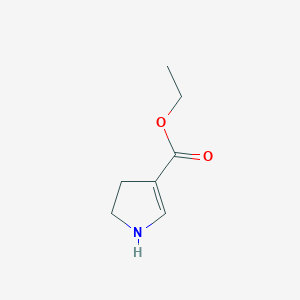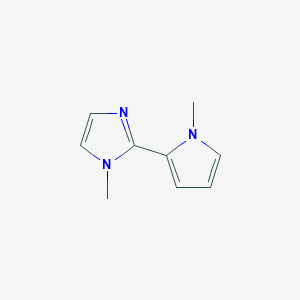
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole is a heterocyclic compound that features both an imidazole and a pyrrole ring
Méthodes De Préparation
The synthesis of 1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole typically involves the reaction of 1-methyl-1H-pyrrole with imidazole under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve efficient production.
Analyse Des Réactions Chimiques
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer’s disease research, the compound inhibits the activity of the beta-secretase enzyme, which is involved in the formation of beta-amyloid plaques in the brain .
Comparaison Avec Des Composés Similaires
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole can be compared with other similar compounds, such as:
1-Methyl-1H-pyrrole: A simpler compound with only a pyrrole ring.
1-Methyl-1H-imidazole: A compound with only an imidazole ring.
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole: A compound with a benzimidazole ring instead of an imidazole ring.
The uniqueness of this compound lies in its combined imidazole and pyrrole rings, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H11N3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
1-methyl-2-(1-methylpyrrol-2-yl)imidazole |
InChI |
InChI=1S/C9H11N3/c1-11-6-3-4-8(11)9-10-5-7-12(9)2/h3-7H,1-2H3 |
Clé InChI |
UJBFPRTXPCZEDM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C2=NC=CN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


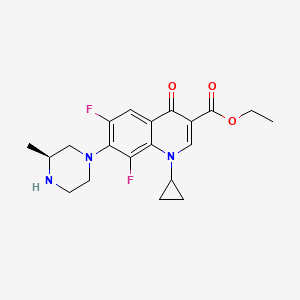
![2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)
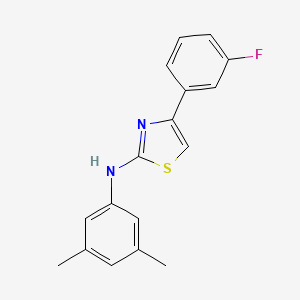

![2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12867479.png)
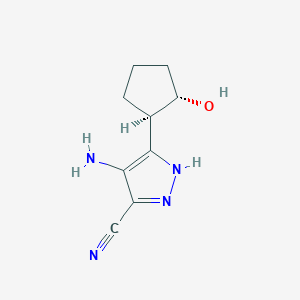
![2-{Acetyl[(2-oxo-1-pyrrolidinyl)methyl]amino}butanoic acid](/img/structure/B12867499.png)
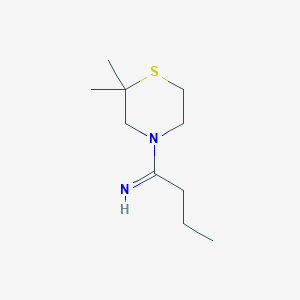

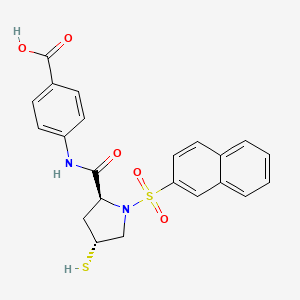
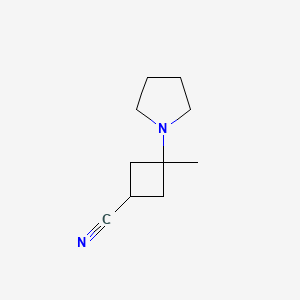
![2-Chloro-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12867538.png)
